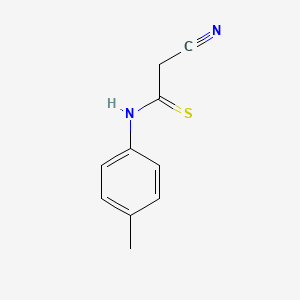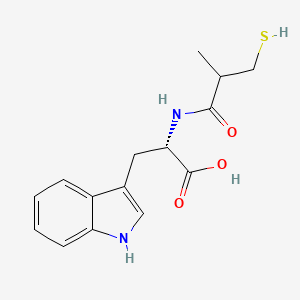
3-Azido-1-oxo-1lambda~5~-pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-1-oxo-1lambda~5~-pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of an azido group in its structure makes it a valuable intermediate in various chemical reactions and synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the amination of 2-azido-3-chloropyrazine with pyrazole or 1,2,4-triazole, resulting in the formation of 2-azido-3-(1H-pyrazol-1-yl)pyrazine . This reaction often requires specific conditions such as the presence of a base and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Azido-1-oxo-1lambda~5~-pyrazine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-1-oxo-1lambda~5~-pyrazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
Applications De Recherche Scientifique
3-Azido-1-oxo-1lambda~5~-pyrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Azido-1-oxo-1lambda~5~-pyrazine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. These interactions can inhibit or activate specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazolo[1,5-a]pyrazine: Known for its applications in medicinal chemistry and as a fluorescent probe.
3(5)-Aminopyrazoles: Used as precursors in the synthesis of condensed heterocyclic systems.
Pyrrolopyrazine Derivatives: Exhibits a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
3-Azido-1-oxo-1lambda~5~-pyrazine is unique due to its azido group, which provides versatility in chemical reactions and potential for diverse applications in various fields. Its ability to undergo click chemistry reactions makes it a valuable tool in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
77888-18-7 |
|---|---|
Formule moléculaire |
C4H3N5O |
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
3-azido-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C4H3N5O/c5-8-7-4-3-9(10)2-1-6-4/h1-3H |
Clé InChI |
ADDJIHSJMCLNBB-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC(=N1)N=[N+]=[N-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


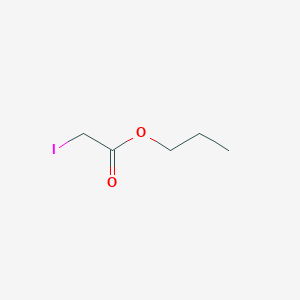

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
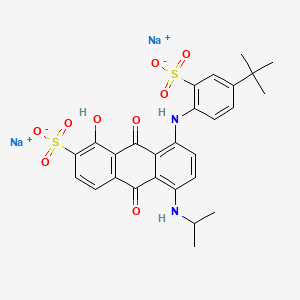
![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)

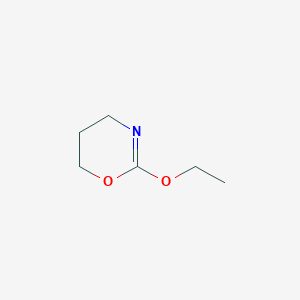
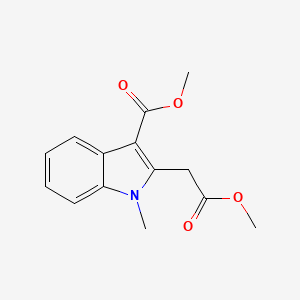

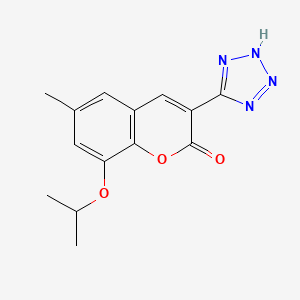
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline](/img/structure/B14435972.png)
